Methyl (E)-3-[2-butyl-1-[(4-carbomethoxyphenyl)methyl]imidazol-5-YL]-2-(2-thienylmethyl)-2-propenoate is a synthetically derived organic compound that belongs to the imidazole-5-acrylic acid class of compounds. [] This compound is a close analogue of Losartan, a widely used pharmaceutical drug. [] While structurally similar to Losartan, the specific research applications of Methyl (E)-3-[2-butyl-1-[(4-carbomethoxyphenyl)methyl]imidazol-5-YL]-2-(2-thienylmethyl)-2-propenoate are primarily focused on its role as a precursor or intermediate in the development of novel chemical entities, particularly in the field of medicinal chemistry.
The compound is derived from a series of synthetic processes aimed at producing Eprosartan, a known angiotensin II receptor antagonist. The classification of this compound falls under the category of heterocyclic compounds, specifically those containing imidazole and thiazole rings, which are significant in biological activities. The International Patent Classification (IPC) codes relevant to this compound include C07D249/02 and C07D277/00, indicating its structure as a heterocyclic compound with multiple functional groups .
The synthesis of Methyl (E)-3-[2-butyl-1-[(4-carbomethoxyphenyl)methyl]imidazol-5-YL]-2-(2-thienylmethyl)-2-propenoate involves several key steps:
Methyl (E)-3-[2-butyl-1-[(4-carbomethoxyphenyl)methyl]imidazol-5-YL]-2-(2-thienylmethyl)-2-propenoate participates in several chemical reactions:
The mechanism of action for Methyl (E)-3-[2-butyl-1-[(4-carbomethoxyphenyl)methyl]imidazol-5-YL]-2-(2-thienylmethyl)-2-propenoate primarily relates to its role as an angiotensin II receptor antagonist:
The physical and chemical properties of Methyl (E)-3-[2-butyl-1-[(4-carbomethoxyphenyl)methyl]imidazol-5-YL]-2-(2-thienylmethyl)-2-propenoate include:
These properties are critical for formulating dosage forms and determining bioavailability.
Methyl (E)-3-[2-butyl-1-[(4-carbomethoxyphenyl)methyl]imidazol-5-YL]-2-(2-thienylmethyl)-2-propenoate has several scientific applications:
The ongoing research into this compound highlights its significance in medicinal chemistry and pharmacology, paving the way for advancements in treatments for hypertension and related cardiovascular disorders .
This compound belongs to the trans-α,β-unsaturated ester subclass of imidazole derivatives, characterized by the systematic name Methyl (E)-3-[2-butyl-1-[(4-carbomethoxyphenyl)methyl]imidazol-5-yl]-2-(2-thienylmethyl)-2-propenoate. Its molecular formula is C₂₅H₂₈N₂O₄S, with a molecular weight of 452.57 g/mol [1] [4]. The prefix (E) denotes the trans configuration of the propenoate double bond, a critical feature influencing its biological interactions and chemical reactivity [1]. Alternative nomenclature includes the descriptor "2-(2-thienylmethyl)" for the thiophene methylene substituent, as reflected in PubChem records (CID 14952889) [2].
Table 1: Nomenclature and Molecular Identity
Property | Value |
---|---|
Systematic Name | Methyl (E)-3-[2-butyl-1-[(4-carbomethoxyphenyl)methyl]imidazol-5-yl]-2-(2-thienylmethyl)-2-propenoate |
CAS Registry Number | 133040-06-9 |
Molecular Formula | C₂₅H₂₈N₂O₄S |
Molecular Weight | 452.57 g/mol |
Key Functional Groups | Imidazole core, diester, thienylmethyl, (E)-propenoate |
Structurally, the molecule integrates three pharmacologically significant motifs: a 2-butylimidazole core, a 4-(carbomethoxy)benzyl group at N1, and an (E)-propenoate ester bearing a 2-thienylmethyl moiety at the α-position. This arrangement facilitates planar conjugation across the imidazole–propenoate system, as confirmed by crystallographic studies of analogous eprosartan intermediates [3].
The synthesis of this compound emerged from late 20th-century efforts to develop angiotensin II receptor antagonists. It was first reported as a key diester intermediate in the synthesis of eprosartan (CAS 133040-01-4), a potent antihypertensive drug [4]. Patent WO2009084028A2 details its role in a multi-step process where alkylation of 2-butylimidazole with methyl 4-(bromomethyl)benzoate yields a 1,4-disubstituted imidazole, which subsequently undergoes Knoevenagel condensation with methyl 2-(thiophen-2-ylmethyl)acetate [3].
The compound’s design reflects strategic heterocyclic engineering:
Its discovery marked a significant advancement in optimizing the metabolic stability and bioavailability of imidazole-based therapeutics, addressing limitations of earlier non-heterocyclic antagonists.
This diester intermediate holds dual importance:
Synthetic Chemistry Utility
Table 2: Research Applications and Derivatives
Application Domain | Role of Compound | Reference |
---|---|---|
Antihypertensive Drug Synthesis | Diester precursor to eprosartan | [3] [4] |
Structure-Activity Studies | Model for imidazole-based antagonist design | [2] |
Salt Formation Optimization | Intermediate for crystalline mesylate production | [3] |
Medicinal Chemistry Insights
Current research exploits its imidazole-thiophene framework for developing kinase inhibitors and GPCR modulators, underscoring its versatility beyond cardiovascular agents [3].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: